1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1507891-27-1
VCID: VC3089752
InChI: InChI=1S/C12H18N4O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2,(H2,13,14,15)
SMILES: C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N
Molecular Formula: C12H18N4O
Molecular Weight: 234.3 g/mol

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

CAS No.: 1507891-27-1

Cat. No.: VC3089752

Molecular Formula: C12H18N4O

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol - 1507891-27-1

Specification

CAS No. 1507891-27-1
Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
IUPAC Name 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Standard InChI InChI=1S/C12H18N4O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2,(H2,13,14,15)
Standard InChI Key DLILQLORBKLYGK-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N
Canonical SMILES C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N

Introduction

Chemical Structure and Properties

The molecular structure of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol features a central pyrimidine ring with three key substituents: a cyclopropyl group at position 2, an amino group at position 6, and a piperidin-4-ol moiety at position 4. This combination creates a molecule with multiple potential binding sites and functional groups that may participate in various biological interactions.

Structural Components

The compound can be broken down into several key structural components:

  • Pyrimidine core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3

  • Cyclopropyl group: A three-membered carbocyclic ring attached at position 2 of the pyrimidine

  • Amino group: A primary amine (-NH₂) at position 6 of the pyrimidine

  • Piperidine ring: A six-membered saturated heterocyclic ring containing one nitrogen atom

  • Hydroxyl group: A secondary alcohol function at position 4 of the piperidine ring

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds found in the literature, the following properties can be predicted:

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular FormulaC₁₂H₁₇N₅OBased on structural components
Molecular Weight~247.3 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar heterocyclic compounds
SolubilityModerate in polar organic solvents; limited water solubilityPresence of both polar groups and lipophilic regions
pKa ValuesMultiple pKa values: ~4-5 (pyrimidine N), ~9-10 (piperidine N), ~10-11 (hydroxyl)Comparison with similar functional groups
Hydrogen Bond Donors3 (NH₂ × 2, OH)Structural analysis
Hydrogen Bond Acceptors5 (pyrimidine N × 2, amino N, piperidine N, OH)Structural analysis
Log P (octanol/water)~1.5-2.5Estimated from structural components

These properties suggest that 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol would possess a balanced profile of lipophilicity and hydrophilicity, potentially favorable for drug-like characteristics.

Structural Relationship to Known Compounds

Comparison with Related Cyclopropylpyrimidine Derivatives

Several compounds with structural similarities to 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol have been reported in the literature. One such compound is N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide, which shares the core feature of a cyclopropylpyrimidine attached to a piperidine ring .

The key similarities include:

  • A pyrimidine core with a cyclopropyl substituent

  • A piperidine ring attached to position 4 of the pyrimidine

Comparison with Piperidine-Containing Compounds

Another compound with partial structural similarity is 4-(1-Amino-2-cyclopropylethyl)piperidin-4-ol, which shares the piperidin-4-ol motif . Both compounds feature:

  • A piperidine ring with a hydroxyl group at position 4

  • A cyclopropyl group in their structure

  • An amino functionality

  • The absence of a pyrimidine ring in 4-(1-Amino-2-cyclopropylethyl)piperidin-4-ol

  • Different positioning and connectivity of the amino and cyclopropyl groups

  • Lower molecular weight (184.28 g/mol) compared to 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

Structural Analogues in Patent Literature

The patent describes compounds with general structural features including pyrimidine rings with various substituents and potential biological activity. This suggests that compounds like 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol may have relevant pharmaceutical properties worth investigating.

Structural FeaturePotential Pharmacological Role
Pyrimidine CoreCommon in kinase inhibitors; provides rigidity and specific electronic distribution
Cyclopropyl GroupCan enhance metabolic stability and potency; contributes hydrophobic interactions
Amino Group (position 6)Hydrogen bond donor; can interact with carbonyl/carboxyl groups in target proteins
Piperidine RingProvides conformational flexibility and three-dimensional spatial arrangement
Hydroxyl Group (piperidine)Hydrogen bond donor/acceptor; can enhance binding specificity
Tertiary Amine (piperidine)Basic center; can form salt bridges with acidic amino acids in proteins

These pharmacophoric elements together create a molecular structure that could potentially interact with various biological targets, particularly enzymes like kinases, phosphatases, or other proteins involved in signal transduction.

Predicted Therapeutic Applications

While experimental data would be required to confirm specific activities, the structural characteristics of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol suggest potential applications in several therapeutic areas:

  • Oncology: If the compound exhibits SHP2 inhibitory activity as suggested by structural similarities to compounds in the patent literature, it might have applications in cancer treatment .

  • Inflammatory Disorders: Many kinase inhibitors with similar structural components have shown efficacy in modulating inflammatory pathways.

  • Immunomodulation: Compounds affecting signaling pathways mediated by phosphatases and kinases often display immunomodulatory properties.

  • Metabolic Disorders: Depending on specific target interactions, the compound might influence metabolic pathways relevant to disorders like diabetes.

These potential applications are speculative and would require experimental validation through appropriate biological assays.

Synthetic Considerations

Convergent Synthesis Approach

This approach would involve:

  • Preparation of a suitable 4,6-disubstituted 2-cyclopropylpyrimidine intermediate

  • Nucleophilic aromatic substitution with piperidin-4-ol at position 4

  • Introduction or deprotection of the amino group at position 6

The primary advantage of this approach is the ability to introduce various substituents at different stages of the synthesis, allowing for the preparation of multiple analogues from common intermediates.

Linear Synthesis Approach

This alternative strategy might involve:

  • Construction of the pyrimidine ring with the cyclopropyl group already in place

  • Sequential introduction of substituents at positions 4 and 6

  • Potential protection/deprotection steps to ensure selective functionalization

Synthetic Challenges

Several challenges might be encountered in the synthesis of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol:

  • Regioselectivity: Ensuring selective substitution at specific positions of the pyrimidine ring.

  • Compatibility of functional groups: Managing potential interference between amino, hydroxyl, and other functional groups during synthesis.

  • Stability of the cyclopropyl group: This strained ring system might be susceptible to ring-opening under certain reaction conditions.

  • Purification challenges: Separating the desired product from structurally similar by-products or unreacted intermediates.

The patent literature indicates that similar compounds can be prepared through "simple" methods "beneficial to industrial production" , suggesting that these synthetic challenges can be overcome with appropriate methodology.

Analytical Characterization

Analytical TechniqueExpected FeaturesBasis for Prediction
¹H NMRSignals for cyclopropyl protons (0.5-1.0 ppm); piperidine ring protons (1.5-3.5 ppm); OH proton (3.5-4.5 ppm); NH₂ protons (5.0-6.0 ppm); aromatic proton (7.5-8.5 ppm)Typical chemical shift ranges for these structural features
¹³C NMRSignals for cyclopropyl carbons (5-10 ppm); piperidine carbons (25-50 ppm); carbinol carbon (65-75 ppm); pyrimidine carbons (110-170 ppm)Typical chemical shift ranges for these carbon environments
Mass SpectrometryMolecular ion peak at m/z ~247; fragment ions corresponding to loss of H₂O, NH₃, and cleavage of various bondsCommon fragmentation patterns
IR SpectroscopyO-H stretch (~3300-3500 cm⁻¹); N-H stretches (~3300-3500 cm⁻¹); C=N stretches (~1600-1650 cm⁻¹); C-O stretch (~1050-1150 cm⁻¹)Characteristic absorptions for these functional groups

These predicted spectroscopic properties would be valuable for confirming the identity and purity of synthesized 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol.

Chromatographic Analysis

For purification and analysis, the following chromatographic conditions might be suitable:

  • HPLC Analysis:

    • Reverse-phase C18 column

    • Mobile phase: Gradient of water/acetonitrile with 0.1% formic acid

    • Detection: UV absorption at 254-280 nm and mass spectrometry

  • TLC Analysis:

    • Stationary phase: Silica gel

    • Mobile phase: Mixture of dichloromethane/methanol/ammonia (90:9:1)

    • Visualization: UV light and ninhydrin staining

  • Column Chromatography:

    • Stationary phase: Silica gel

    • Mobile phase: Gradient of hexane/ethyl acetate followed by dichloromethane/methanol

Future Research Directions

Required Experimental Studies

To fully characterize and establish the potential utility of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, several areas of research would be valuable:

  • Full Synthesis and Characterization:

    • Development of efficient synthetic routes

    • Complete spectroscopic and analytical characterization

    • X-ray crystallographic analysis if possible

  • Biological Activity Screening:

    • Protein phosphatase inhibition assays (particularly SHP2)

    • Kinase inhibition profiling

    • Cell-based assays for antiproliferative activity

    • Receptor binding studies

  • Structure-Activity Relationship Studies:

    • Synthesis of structural analogues with modifications to key functional groups

    • Systematic evaluation to determine essential pharmacophoric elements

  • Physical and Pharmacokinetic Properties:

    • Solubility determination in various media

    • Stability studies under different conditions

    • Membrane permeability assessments

    • Metabolic stability in liver microsomes

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular Docking Studies:

    • Virtual screening against potential target proteins (e.g., SHP2, various kinases)

    • Binding mode predictions

  • Molecular Dynamics Simulations:

    • Analysis of compound flexibility and conformational preferences

    • Prediction of protein-ligand interaction stability

  • QSAR Analysis:

    • Development of quantitative models relating structure to biological activity

    • Prediction of activity for potential analogues

These computational studies could guide experimental work and help prioritize which compounds to synthesize and test.

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